molecular formula C10H9NO B1442112 3-(2-Methoxyvinyl)benzonitrile CAS No. 956526-81-1

3-(2-Methoxyvinyl)benzonitrile

Cat. No.: B1442112
CAS No.: 956526-81-1
M. Wt: 159.18 g/mol
InChI Key: AREQFTQQFARETK-AATRIKPKSA-N
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Description

3-(2-Methoxyvinyl)benzonitrile is a chemical compound with the molecular formula C10H9NO. It is known for its unique structure, which includes a methoxyvinyl group attached to a benzonitrile moiety.

Scientific Research Applications

3-(2-Methoxyvinyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Biochemical Analysis

Biochemical Properties

3-(2-Methoxyvinyl)benzonitrile plays a significant role in biochemical reactions, particularly in cycloaddition reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied in the context of [3+2] cycloaddition reactions with benzonitrile N-oxide and benzylideneanilines . These interactions are facilitated by the presence of electron-donating methoxy groups, which enhance the reactivity of the compound. The nature of these interactions often involves the formation of transition states and pseudoradical centers, which are crucial for the reaction’s progress.

Cellular Effects

The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in photodynamic therapy (PDT), a related compound, trans-1-(2′methoxyvinyl) pyrene, has been used to study the sensitivity of cancer cells to singlet oxygen . This suggests that this compound may also impact cellular processes through similar mechanisms, potentially affecting cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It participates in cycloaddition reactions, where it forms transition states with nitroalkenes and benzonitrile N-oxides . These reactions proceed through asynchronous transition states, indicating a polar but not stepwise process. The compound’s methoxyvinyl group plays a crucial role in these interactions, enhancing its reactivity and facilitating the formation of the desired products.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. While specific data on its temporal effects are limited, it is known that similar compounds can undergo degradation, impacting their long-term efficacy in biochemical assays . Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies on related compounds have shown that dosage can significantly influence the compound’s efficacy and toxicity. For instance, high doses of similar compounds have been associated with adverse effects, such as cytotoxicity and organ damage . Therefore, it is essential to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. The compound’s methoxyvinyl group can undergo metabolic transformations, affecting metabolic flux and metabolite levels . These pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s lipophilic nature allows it to diffuse across cell membranes, while specific transporters may facilitate its uptake and distribution . Understanding these mechanisms is essential for predicting the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall efficacy in biochemical assays.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyvinyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with methoxyvinyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually heated to a temperature of around 80-100°C to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyvinyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The methoxyvinyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

    Oxidation: Formation of 3-(2-methoxyvinyl)benzaldehyde or 3-(2-methoxyvinyl)benzoic acid.

    Reduction: Formation of 3-(2-methoxyvinyl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyvinyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxyvinyl group can participate in various chemical reactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methoxyethenyl)benzonitrile
  • 3-(2-Methoxypropyl)benzonitrile
  • 3-(2-Methoxyphenyl)benzonitrile

Uniqueness

3-(2-Methoxyvinyl)benzonitrile is unique due to its specific methoxyvinyl group, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

3-[(E)-2-methoxyethenyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-12-6-5-9-3-2-4-10(7-9)8-11/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AREQFTQQFARETK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=CC1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C/C1=CC(=CC=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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